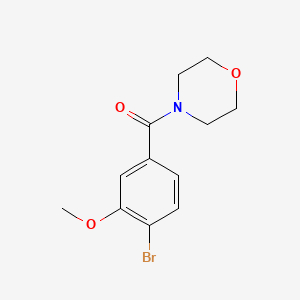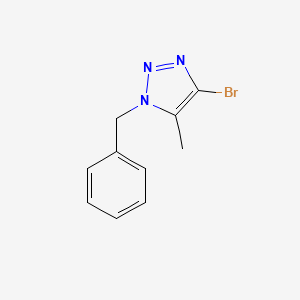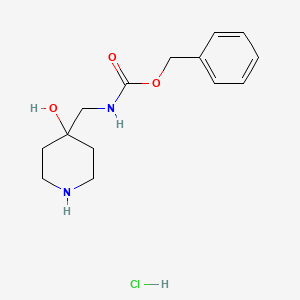
Methanone, (4-bromo-3-methoxyphenyl)-4-morpholinyl-
Descripción general
Descripción
Methanone, also known as 4-bromo-3-methoxyphenyl)-4-morpholinyl- is an organic compound belonging to the class of compounds known as phenylmorpholines. It is a white crystalline solid with a molecular weight of 214.18 g/mol and a melting point of 139-140°C. It is used in a variety of scientific research applications, including in the synthesis of other compounds, as a reagent for organic synthesis, and as a catalyst for certain reactions.
Aplicaciones Científicas De Investigación
Graphical Synthetic Routes and Industrial Applications
One study delves into the synthetic routes of rivaroxaban, highlighting the industrial relevance of morpholinyl-based intermediates in the pharmaceutical manufacturing process. The investigation by Zhang Fu-li (2012) emphasizes the commercial value of certain synthetic pathways, potentially implicating similar compounds in the realm of industrial chemical synthesis and pharmaceutical ingredient production Zhang Fu-li (2012).
Phosphonic Acid: Preparation and Applications
The review on phosphonic acids by C. M. Sevrain et al. (2017) illustrates the versatility of phosphorus-containing compounds, including those with morpholine groups, in various applications ranging from drug development to materials science. This breadth of application underscores the potential utility of Methanone derivatives in similar contexts C. M. Sevrain, M. Berchel, H. Couthon, P. Jaffrès (2017).
Methane Resource Utilization
A study on methanotrophs by P. Strong, S. Xie, and W. Clarke (2015) discusses the biotechnological applications of methane-utilizing bacteria, indicating a broader scope of research on methanone and similar compounds in environmental biotechnology and bioengineering fields. The potential for utilizing such compounds in innovative carbon recycling and bioconversion processes is highlighted P. Strong, S. Xie, W. Clarke (2015).
Advanced Materials and Energy
Research into methanol crossover in direct methanol fuel cells by A. Heinzel and V. M. Barragán (1999) presents an example of how specific chemical properties and interactions are critical in the development of renewable energy technologies. This could suggest areas where Methanone derivatives might find applications in enhancing the efficiency or stability of such systems A. Heinzel, V. M. Barragán (1999).
Propiedades
IUPAC Name |
(4-bromo-3-methoxyphenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-16-11-8-9(2-3-10(11)13)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLRFDMUOJYZGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N2CCOCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methanone, (4-bromo-3-methoxyphenyl)-4-morpholinyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone](/img/structure/B1447544.png)


![3-[4-(tert-Butyl)phenoxy]azetidine hydrochloride](/img/structure/B1447550.png)


![6-Bromo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B1447553.png)
![1-Bromo-4-chloro-5-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1447557.png)


![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1447563.png)
![4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1447565.png)
![5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide](/img/structure/B1447566.png)
![3-{1-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-6-yl}benzoic acid](/img/structure/B1447567.png)